MKC9989

IRE1α RNase Inhibition Cross-Species Pharmacology ER Stress

MKC9989 is a well-characterized HAA-class IRE1α RNase inhibitor validated by X-ray co-crystallography (PDB 4PL3). Its unique reversible covalent binding to Lys907 ensures clean RNase domain inhibition (human IC₅₀ 0.52 µM, EC₅₀ 0.33 µM) without off-target kinase modulation. Ideal for UPR studies, SAR benchmarks, and reversible XBP1 splicing rescue experiments. Not for use in yeast models.

Molecular Formula C17H20O7
Molecular Weight 336.3 g/mol
Cat. No. B560576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMKC9989
Molecular FormulaC17H20O7
Molecular Weight336.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H20O7/c1-10-11(4-5-23-7-6-21-2)17(20)24-16-12(10)8-14(22-3)15(19)13(16)9-18/h8-9,19H,4-7H2,1-3H3
InChIKeyQSVDQIXSUDHAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MKC9989 for Research Procurement: Baseline Properties and Compound Class Identification


MKC9989 is a Hydroxy Aryl Aldehyde (HAA)-class small molecule that functions as a selective, reversible covalent inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α) endoribonuclease (RNase) domain [1]. It inhibits IRE1α RNase activity in biochemical assays with sub-micromolar IC₅₀ values for mammalian orthologs (murine IC₅₀ = 0.23 µM; human IC₅₀ = 0.52 µM), while exhibiting significantly weaker potency against yeast IRE1 (IC₅₀ = 44 µM) . At a cellular level, MKC9989 (10 µM) completely blocks both basal and thapsigargin-induced splicing of XBP1 mRNA, with an EC₅₀ of 0.33 µM for this functional readout . The compound forms a Schiff base with Lys907 in the RNase active site, a binding mode structurally characterized by X-ray crystallography (PDB: 4PL3) at 2.90 Å resolution [2].

Why MKC9989 Cannot Be Interchanged with Generic IRE1 Inhibitors in Experimental Protocols


Generic substitution among IRE1-pathway inhibitors is precluded by fundamental divergence in their molecular targets, binding mechanisms, and functional consequences. IRE1α inhibitors fall into two mechanistically distinct classes: (1) Type II kinase inhibitors (e.g., KIRA6, KIRA-7) that bind the kinase domain and allosterically modulate RNase activity [1], and (2) direct RNase active-site inhibitors that form covalent Schiff-base adducts with Lys907 (e.g., MKC9989, 4μ8C, STF-083010) [2]. Even within the RNase inhibitor subclass, compounds differ in selectivity windows, cross-species potency, and off-target profiles. MKC9989 exhibits negligible inhibition of IRE1α autokinase activity at concentrations up to 10 µM, whereas structurally related HAA analogs display varying degrees of kinase domain engagement . Furthermore, the reversible covalent binding mode—critically dependent on the unique pKa of Lys907 within a solvent-shielded hydrophobic pocket—cannot be assumed for non-HAA scaffolds [3]. Substituting MKC9989 with an alternative IRE1 modulator without accounting for these parameters risks misinterpretation of UPR branch-specific effects, species-dependent outcomes, and RIDD versus XBP1-splicing differential activity.

MKC9989 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Species-Dependent RNase Inhibition Potency: MKC9989 vs. Mammalian and Yeast IRE1 Orthologs

MKC9989 displays a pronounced species-dependent inhibition profile across IRE1 orthologs, with sub-micromolar potency against mammalian enzymes (murine IC₅₀ = 0.23 µM; human IC₅₀ = 0.52 µM) and approximately 190-fold reduced potency against yeast IRE1 (IC₅₀ = 44 µM) . This species-selectivity pattern is consistent with the HAA scaffold's reliance on specific active-site residue interactions (Lys907 Schiff base formation, π-stacking with His910/Phe889) that are not fully conserved in lower eukaryotes [1].

IRE1α RNase Inhibition Cross-Species Pharmacology ER Stress

RNase Domain Selectivity: MKC9989 vs. Kinase Domain Engagement

MKC9989 demonstrates high selectivity for the RNase domain over the kinase domain of IRE1α. At concentrations up to 10 µM, MKC9989 exhibits negligible inhibitory effect on IRE1α autokinase activity . This contrasts with compounds such as KIRA6, which is a type II kinase inhibitor (IC₅₀ = 0.6 µM) that allosterically suppresses RNase activity via kinase domain binding , and APY29, which inhibits autophosphorylation (IC₅₀ = 280 nM) while paradoxically activating RNase activity [1]. MKC9989's direct RNase engagement is structurally validated by co-crystallization showing exclusive binding to the RNase active site while the kinase domain remains occupied solely by ADP [2].

IRE1α Domain Selectivity RNase vs. Kinase Inhibition Target Engagement

Molecular Basis of Lys907 Selectivity: MKC9989 Binding Mode Rationalized by in silico pKa Analysis

The high selectivity of MKC9989 for Lys907 over the other 22 lysine residues in IRE1α has been mechanistically rationalized through multiscale in silico analyses. Multi-Conformation Continuum Electrostatics (MCCE) simulations revealed that Lys907 exhibits the lowest pKa value among all 23 lysines, creating a uniquely deprotonated nucleophile poised for Schiff base formation with the aldehyde moiety of MKC9989 [1]. QM/MM calculations further demonstrated spontaneous proton transfer from Lys907 to Asp885 within the hydrophobic binding pocket, a process with no energy barrier [1]. Radial Distribution Function (RDF) analysis confirmed that the resulting imine bond is fully shielded from solvent water molecules (probability of hydrolysis ≈ 0), explaining the unusual stability of the covalent adduct [1]. Molecular docking and 3 × 500 ns MD simulations independently verified that only the buried Lys907 (RNase site) and Lys599 (kinase site) serve as strong interaction targets, whereas solvent-exposed lysines show no interaction with MKC9989 [2].

Covalent Inhibitor Selectivity Schiff Base Formation IRE1α Lys907

Functional Cellular Potency: MKC9989 XBP1 Splicing Inhibition vs. Biochemical RNase Activity

MKC9989 exhibits concordance between its biochemical RNase inhibitory potency and its functional cellular activity. The compound inhibits XBP1 mRNA splicing with an EC₅₀ of 0.33 µM, a value that closely mirrors its biochemical IC₅₀ against murine IRE1α RNase (0.23 µM) . At a concentration of 10 µM, MKC9989 completely blocks both basal and thapsigargin-induced XBP1 splicing, and these effects persist even when MKC9989 is administered to cells already pre-treated with thapsigargin, demonstrating that the compound can reverse ongoing UPR signaling rather than merely preventing its initiation . For comparison, 4μ8C—a structurally related salicylaldehyde-class RNase inhibitor that also targets Lys907—displays biochemical RNase IC₅₀ values ranging from 60–76 nM in purified systems but a considerably higher cellular IC₅₀ of 6.89 µM for XBP1 splicing inhibition in mammalian cells [1], indicating a larger biochemical-to-cellular potency gap.

XBP1 mRNA Splicing Cellular EC₅₀ UPR Inhibition

Direct Binding Affinity: MKC9989 Kd Determination by Microscale Thermophoresis

The direct binding affinity of MKC9989 to IRE1α has been quantified using microscale thermophoresis (MST), yielding a dissociation constant (Kd) of 0.84 µM for murine IRE1α . This label-free, immobilization-free measurement provides an orthogonal validation of target engagement independent of enzymatic activity readouts. Mutational analysis of RNase active-site residues (Lys907Ala, Phe889Ala, Tyr892Ala, Asn906Leu, His910Ala) significantly impaired or abolished both RNase activity and MKC9989 binding, confirming that the Kd measurement reflects specific engagement of the crystallographically defined binding site [1]. This binding affinity data complements the functional IC₅₀ values and provides a thermodynamic benchmark useful for structure-activity relationship (SAR) studies and comparator compound evaluation.

Binding Affinity Microscale Thermophoresis Kd Determination

Differential RIDD vs. XBP1 Splicing Modulation by MKC9989

MKC9989 exhibits differential temporal effects on the two primary outputs of IRE1α RNase activity: XBP1 mRNA splicing and Regulated IRE1-Dependent Decay (RIDD). When co-administered with thapsigargin, MKC9989 significantly stabilizes the RIDD target CD59 mRNA relative to thapsigargin treatment alone and modestly increases CD59 levels even in non-stressed cells, suggesting inhibition of baseline RIDD activity . However, when MKC9989 is administered 2 hours after thapsigargin treatment, it only moderately stabilizes CD59 levels—in marked contrast to its robust and complete reversal of XBP1 splicing under identical delayed-treatment conditions . This temporal divergence suggests that once initiated, the RIDD machinery may be less readily reversed by RNase active-site blockade than XBP1 splicing, an observation with implications for experimental design.

RIDD CD59 mRNA IRE1α RNase Substrate Selectivity

Optimal Research Application Scenarios for MKC9989 Based on Quantitative Differentiation Evidence


Mammalian-Specific IRE1α RNase Inhibition in ER Stress Pathway Dissection

MKC9989 is optimally deployed in experimental systems utilizing mammalian cell lines or in vivo murine models where selective, reversible inhibition of the IRE1α RNase domain is required. Its sub-micromolar potency against murine (IC₅₀ = 0.23 µM) and human (IC₅₀ = 0.52 µM) IRE1α, coupled with negligible kinase domain engagement at concentrations up to 10 µM [1], enables clean pharmacological separation of RNase-dependent outputs (XBP1 splicing, RIDD) from kinase-mediated signaling. Researchers should not employ MKC9989 in yeast-based IRE1 screening platforms due to its markedly attenuated potency against fungal IRE1 (IC₅₀ = 44 µM) [1].

Reversal of Established Unfolded Protein Response (UPR) Signaling

Unlike inhibitors that merely prevent UPR initiation, MKC9989 demonstrates the capacity to reverse ongoing XBP1 splicing even when administered after thapsigargin-induced ER stress has been established [1]. This property makes MKC9989 particularly valuable for studies examining the consequences of acute UPR attenuation in already-stressed cells, for time-course experiments assessing UPR signaling dynamics, and for rescue experiments where pharmacological intervention occurs after the onset of ER stress. Complete inhibition of both basal and induced XBP1 splicing is achieved at 10 µM [1].

Structure-Activity Relationship (SAR) Studies of HAA-Class IRE1 Inhibitors

MKC9989 serves as a structurally and mechanistically well-characterized reference compound for SAR campaigns focused on the hydroxy-aryl-aldehyde (HAA) chemotype. The availability of a high-resolution co-crystal structure (PDB 4PL3, 2.90 Å) defining key interactions—Schiff base with Lys907, π-stacking with His910 and Phe889, hydrogen bond with Tyr892 [1]—combined with direct binding Kd data (0.84 µM by MST) and residue-specific mutational validation [1], provides a robust benchmark against which novel HAA analogs can be evaluated for improved potency, selectivity, or pharmacokinetic properties.

Comparative IRE1 Inhibitor Studies Requiring Domain-Selective Tool Compounds

In studies designed to compare the phenotypic consequences of targeting the IRE1α kinase domain versus the RNase domain, MKC9989 functions as the prototypical direct RNase inhibitor. It can be paired with kinase-directed inhibitors such as KIRA6 (type II kinase inhibitor, IC₅₀ = 0.6 µM) [1] or APY29 (autophosphorylation inhibitor, IC₅₀ = 280 nM, which activates RNase) to generate distinct pharmacological perturbation profiles. The ~43-fold selectivity window of MKC9989 for RNase over kinase ensures that observed effects are attributable to RNase inhibition rather than unintended kinase domain modulation .

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